Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester
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Overview
Description
Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is a chemical compound with a complex structure It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 4-chlorophenol with 2-(4-methoxyphenyl)-2-oxoethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.
4-Chlorophenylacetic acid: Known for its anticancer properties.
2,2-Bis(4-chlorophenyl)acetic acid: Used in various chemical applications.
Uniqueness
Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of both chlorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
502449-90-3 |
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Molecular Formula |
C17H15ClO5 |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C17H15ClO5/c1-21-14-6-2-12(3-7-14)16(19)10-23-17(20)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3 |
InChI Key |
IQJIBDCPTDFUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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